2-(5-bromofuran-2-yl)-6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-(5-bromofuran-2-yl)-6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a bromofuran, a chlorinated imidazopyridine, and a benzodioxin moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromofuran-2-yl)-6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the bromofuran and benzodioxin groups through various substitution and coupling reactions. Key reagents and conditions often include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones.
Introduction of the bromofuran group: This step may involve bromination reactions using reagents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the benzodioxin moiety: This can be accomplished through nucleophilic substitution reactions, often using 2,3-dihydro-1,4-benzodioxin-6-amine as a nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromofuran-2-yl)-6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(5-bromofuran-2-yl)-6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: The compound’s biological activity suggests potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It can be used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 2-(5-bromofuran-2-yl)-6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridine
- 2-(5-bromofuran-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine
- 6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine
Uniqueness
2-(5-bromofuran-2-yl)-6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity
Properties
Molecular Formula |
C19H13BrClN3O3 |
---|---|
Molecular Weight |
446.7 g/mol |
IUPAC Name |
2-(5-bromofuran-2-yl)-6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H13BrClN3O3/c20-16-5-4-14(27-16)18-19(24-10-11(21)1-6-17(24)23-18)22-12-2-3-13-15(9-12)26-8-7-25-13/h1-6,9-10,22H,7-8H2 |
InChI Key |
OKBVZQUWKRFCLM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=C(N=C4N3C=C(C=C4)Cl)C5=CC=C(O5)Br |
Origin of Product |
United States |
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